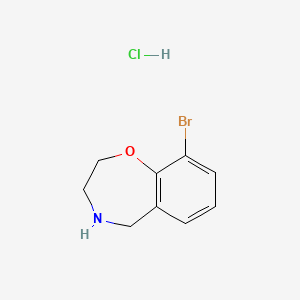![molecular formula C7H11Cl2N3O2 B1379478 [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride CAS No. 1993188-47-8](/img/structure/B1379478.png)
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride
Descripción general
Descripción
[2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride: is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an aminomethyl group and a nitro group attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride typically involves the nitration of a suitable aromatic precursor followed by the introduction of an aminomethyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using agents like sodium borohydride to yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Primary amines.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The nitro group can undergo redox reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share similar aromatic structures and are used in drug development.
Piperidine Derivatives: These compounds are important in pharmaceutical applications and share some synthetic pathways with [2-(Aminomethyl)-4-nitrophenyl]amine dihydrochloride.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility in synthesis and potential in various fields of research make it a valuable compound in scientific studies.
Propiedades
IUPAC Name |
2-(aminomethyl)-4-nitroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-4-5-3-6(10(11)12)1-2-7(5)9;;/h1-3H,4,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSULFJWIHGAFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl ((3-([1,1'-biphenyl]-4-YL)-4,5-dihydroisoxazol-5-YL)methyl)carbamate](/img/structure/B1379397.png)

![2-Azaspiro[3.3]heptan-6-ol hydrochloride](/img/structure/B1379402.png)









